1-(4-Bromobenzyl)imidazolidine-2,4-dione
Overview
Description
1-(4-Bromobenzyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of an imidazolidine-2,4-dione core substituted with a 4-bromobenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Bromobenzyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(4-Bromobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidine-2,4-dione derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
1-(4-Bromobenzyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through binding to the voltage-gated sodium channel inner pore, thereby inhibiting sodium ion influx and stabilizing neuronal membranes . Additionally, its antibacterial activity may involve the inhibition of bacterial protein synthesis or disruption of bacterial cell membranes .
Comparison with Similar Compounds
1-(4-Bromobenzyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound without the 4-bromobenzyl substitution, which may have different chemical and biological properties.
Thiazolidine-2,4-dione: A structurally related compound with a sulfur atom in place of the nitrogen atom in the imidazolidine ring, known for its antidiabetic properties.
4-Bromobenzyl derivatives: Compounds with the 4-bromobenzyl group attached to different core structures, which may exhibit varying reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDHXSFKIWRHGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572484 | |
Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201987-81-7 | |
Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.